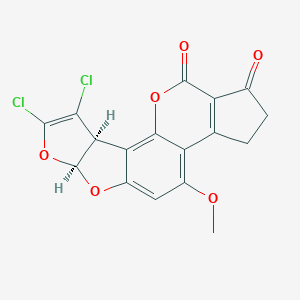
Aflatoxin B1-8,9-dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aflatoxin B1-8,9-dichloride is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aflatoxin B1, which is a naturally occurring mycotoxin produced by certain strains of fungi. Aflatoxin B1-8,9-dichloride has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
Aflatoxin B1-8,9-dichloride is known to induce DNA damage by forming adducts with DNA. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in carcinogenesis. Aflatoxin B1-8,9-dichloride has also been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Efectos Bioquímicos Y Fisiológicos
Aflatoxin B1-8,9-dichloride has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to induce oxidative stress, which can lead to cellular damage and apoptosis. Aflatoxin B1-8,9-dichloride has also been found to inhibit the activity of various enzymes, including those involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aflatoxin B1-8,9-dichloride has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Aflatoxin B1-8,9-dichloride has also been extensively studied, and its mechanism of action and effects on cellular function are well understood. However, there are also some limitations to the use of Aflatoxin B1-8,9-dichloride in lab experiments. This compound is highly toxic and must be handled with care. Additionally, it can be difficult to control the concentration of Aflatoxin B1-8,9-dichloride in experiments, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research involving Aflatoxin B1-8,9-dichloride. One area of research could focus on the development of new methods for synthesizing and purifying this compound. Another area of research could focus on the development of new applications for Aflatoxin B1-8,9-dichloride in scientific research. Additionally, further studies could be conducted to investigate the effects of Aflatoxin B1-8,9-dichloride on cellular function and to explore potential therapeutic applications of this compound.
Métodos De Síntesis
Aflatoxin B1-8,9-dichloride can be synthesized using various methods. One of the most commonly used methods involves the reaction of aflatoxin B1 with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of Aflatoxin B1-8,9-dichloride, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Aflatoxin B1-8,9-dichloride has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Aflatoxin B1-8,9-dichloride has been used in studies investigating the role of DNA damage in carcinogenesis, the mechanism of action of various enzymes, and the effects of oxidative stress on cellular function.
Propiedades
Número CAS |
119718-03-5 |
|---|---|
Nombre del producto |
Aflatoxin B1-8,9-dichloride |
Fórmula molecular |
C17H10Cl2O6 |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
(3S,7S)-4,5-dichloro-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
InChI |
InChI=1S/C17H10Cl2O6/c1-22-7-4-8-11(12-13(18)15(19)25-17(12)23-8)14-10(7)5-2-3-6(20)9(5)16(21)24-14/h4,12,17H,2-3H2,1H3/t12-,17+/m1/s1 |
Clave InChI |
TWAYMZIMOFMBAE-PXAZEXFGSA-N |
SMILES isomérico |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@H]5[C@@H](OC4=C1)OC(=C5Cl)Cl |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |
SMILES canónico |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |
Sinónimos |
AFB1-8,9-dichloride AFB1Cl2 aflatoxin B1-8,9-dichloride aflatoxin-B1-8,9-dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



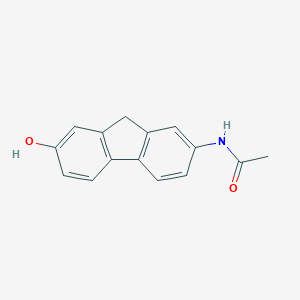
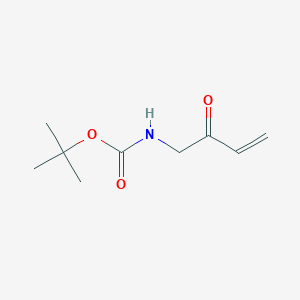
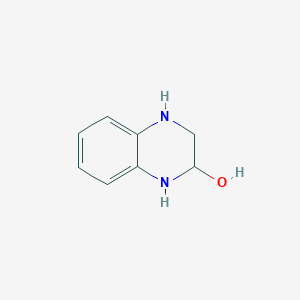

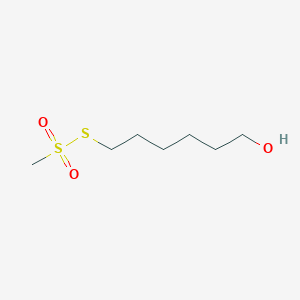
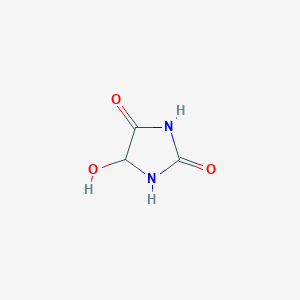
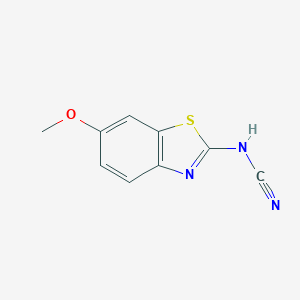
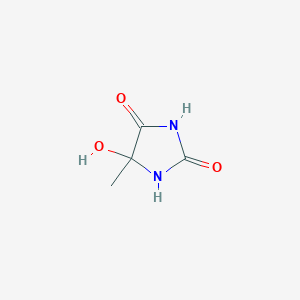

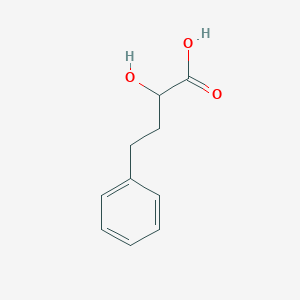
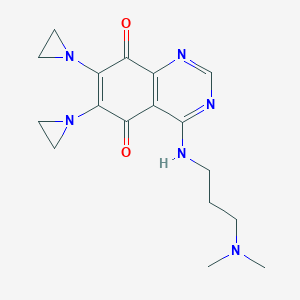
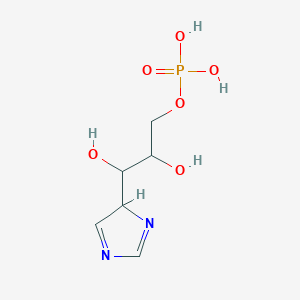
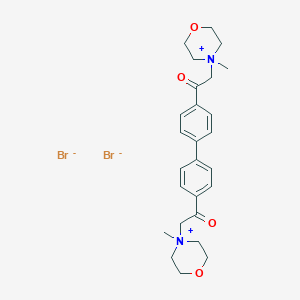
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)